

# Topic: qNMR for Absolute Quantification of (22S)-Budesonide

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## Compound of Interest

Compound Name: (22S)-Budesonide

CAS No.: 51372-28-2

Cat. No.: B117784

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## Introduction: The Need for Precision in Budesonide Quantification

Budesonide is a potent glucocorticoid widely used for the treatment of asthma, inflammatory bowel disease, and allergic rhinitis.[1][2] It is commercialized as a mixture of two epimers, (22R)-Budesonide and **(22S)-Budesonide**, with the United States Pharmacopeia (USP) specifying that the (22S) epimer (also known as Epimer A) should constitute 40.0% to 51.0% of the mixture.[3] The precise ratio of these epimers is critical to the drug's efficacy and safety profile. Consequently, a robust and accurate analytical method for the absolute quantification of the **(22S)-Budesonide** epimer is paramount for quality control in pharmaceutical manufacturing.

While High-Performance Liquid Chromatography (HPLC) is the conventional method, it is a relative and indirect technique that requires calibration curves and certified reference standards for each analyte.[4][5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, in contrast, offers a powerful alternative. As a primary ratio method, qNMR allows for the direct and absolute quantification of an analyte against a certified internal standard, often without the need for a specific reference material of the analyte itself.[5][6][7] The signal intensity in a  $^1\text{H}$ -

NMR spectrum is directly proportional to the molar amount of the resonant nuclei, providing a linear response over a wide dynamic range.[6]

This application note provides a detailed, field-proven protocol for the absolute quantification of **(22S)-Budesonide** using  $^1\text{H}$ -qNMR. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure scientific integrity and reproducible results.

## Principle of Absolute Quantification by qNMR

The foundation of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal.[6] By incorporating a certified internal standard (IS) of known purity and mass into the sample, the unknown concentration or purity of the analyte can be determined using the following equation:

$$\text{Purity\_Analyte} = (I_{\text{Analyte}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{Analyte}}) * (MW_{\text{Analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{Analyte}}) * \text{Purity\_IS}$$

Where:

- I: Integral area of the signal for the analyte or internal standard.
- N: Number of protons generating the selected signal.
- MW: Molar Mass.
- m: Mass.
- Purity: Purity of the internal standard.

This direct comparison eliminates the need for analyte-specific calibration curves, positioning qNMR as an invaluable tool for certifying reference materials and for the precise quality control of active pharmaceutical ingredients (APIs).[6][8]

## Materials and Apparatus

Category	Item	Specifications
Instrumentation	NMR Spectrometer	400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
Analytical Balance	Microbalance with readability of at least 0.01 mg.	
Reference Materials	(2S/R)-Budesonide	Active Pharmaceutical Ingredient (API) or formulation.
Internal Standard (IS)	e.g., Maleic acid, Dimethyl sulfone (DMSO <sub>2</sub> ), or Tecnazene. Must be a Certified Reference Material (CRM) with purity ≥ 99.5%. <sup>[6][9]</sup>	
Solvents	Deuterated Solvent	Dimethyl sulfoxide-d <sub>6</sub> (DMSO-d <sub>6</sub> ) or Chloroform-d (CDCl <sub>3</sub> ), ≥ 99.8% deuteration.
Consumables	NMR Tubes	5 mm high-precision NMR tubes (e.g., Norell® 507-HP or equivalent).
Glassware	Volumetric flasks (Class A), vials, pipettes.	
Software	NMR Processing Software	Mnova, TopSpin, or equivalent for data processing and integration.

## Experimental Protocol: A Self-Validating Workflow

The trustworthiness of a qNMR protocol is ensured by a meticulous experimental design where each step is optimized for quantitative accuracy.

## Causality-Driven Selection of Experimental Parameters

A. Internal Standard (IS) Selection: The choice of IS is critical for a successful qNMR experiment. The selected standard must meet several criteria to ensure the integrity of the quantification.[\[10\]](#)

- Signal Uniqueness: The IS must have at least one sharp, singlet signal in a region of the  $^1\text{H}$ -NMR spectrum that does not overlap with any signals from the analyte (Budesonide) or the solvent.
- Chemical Inertness: The IS must not react with Budesonide or the solvent.
- Solubility: It must be fully soluble and stable in the chosen deuterated solvent.[\[10\]](#)
- Accurate Weighing: The IS should be non-hygroscopic and non-volatile to allow for precise mass determination.[\[10\]](#)
- Certified Purity: It must be a traceable Certified Reference Material (CRM) with a documented purity value.[\[10\]](#)

Scientist's Note: Maleic acid is an excellent choice for use in DMSO- $d_6$ , as its olefinic proton signal appears as a sharp singlet around 6.3 ppm, a region typically clear of Budesonide signals.

B. Solvent Selection: The choice of solvent is dictated by the solubility of both the Budesonide API and any excipients present in a formulation.

- DMSO- $d_6$ : Offers excellent dissolving power for a wide range of organic molecules, including Budesonide.
- $\text{CDCl}_3$ : A good alternative, particularly when excipients in a formulation show better solubility in chloroform, which can help in separating the API from interfering substances.[\[4\]](#)[\[5\]](#)

Scientist's Note: For analyzing pharmaceutical formulations like tablets or nasal sprays, excipient signals can overlap with Budesonide's  $^1\text{H}$  signals.[\[4\]](#) A preliminary solubility test and NMR spectrum of the excipients alone is recommended to select the solvent that minimizes this interference.

## Sample Preparation Workflow

The following workflow ensures the highest degree of accuracy in sample preparation.

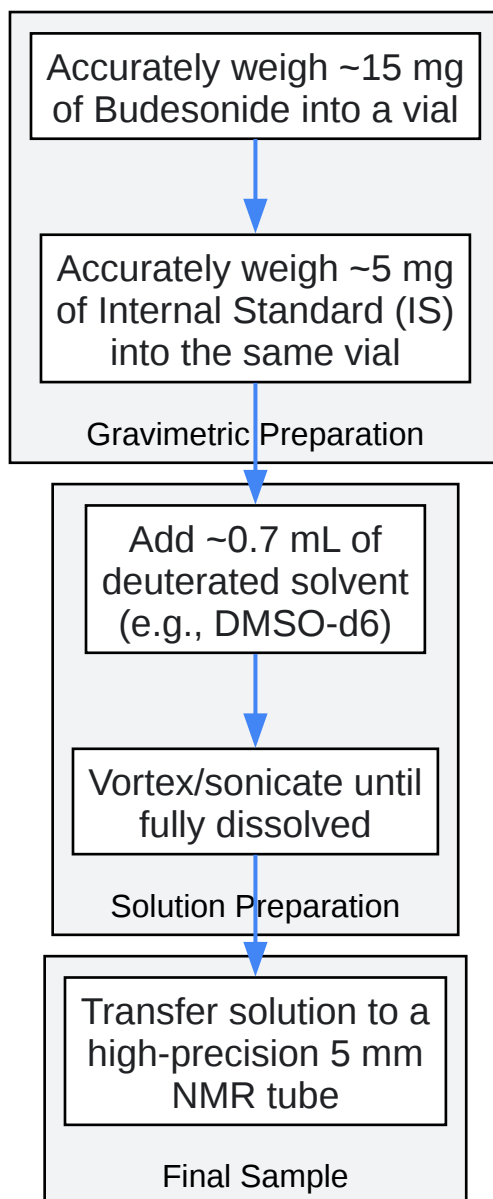


Diagram 1: qNMR Sample Preparation Workflow

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Diagram 1: qNMR Sample Preparation Workflow. A clear, sequential process minimizes weighing and transfer errors.

## NMR Data Acquisition

Acquisition parameters must be optimized for quantification, not just for structure elucidation. The key is to ensure complete spin-lattice relaxation ( $T_1$ ) for all signals of interest to guarantee that signal areas are directly proportional to molar concentration.

Parameter	Recommended Value	Rationale (The "Why")
Pulse Program	Standard 1D pulse sequence (e.g., zg30)	A simple 90° or 30° pulse-acquire sequence is sufficient and robust.
Pulse Angle	90° (or calibrated 30°)	A calibrated 90° pulse ensures maximum signal intensity for all nuclei.
Relaxation Delay (D1)	≥ 10 seconds	The longest $T_1$ for Budesonide protons is ~1.55 s.[4] A delay of at least 5 times the longest $T_1$ (i.e., D1 + Acquisition Time ≥ 5 * $T_1$ ) is mandatory for >99.3% signal recovery, ensuring accurate integration. [11][12]
Acquisition Time (AQ)	~2-4 seconds	Must be long enough to allow the FID to decay completely, ensuring narrow lineshapes and high resolution.
Number of Scans (NS)	16 - 64	Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used in quantification.
Receiver Gain (RG)	Automatically optimized	Set to avoid signal clipping, which would invalidate quantitative data.
Temperature	298 K (25 °C)	A stable temperature must be maintained throughout the experiment.

## Data Processing and Analysis

Manual and careful processing is recommended for the highest precision.[8]

- **Fourier Transform:** Apply an exponential window function with minimal line broadening (e.g., LB = 0.1 - 0.3 Hz) to improve S/N without significantly distorting the lineshape.
- **Phasing:** Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- **Baseline Correction:** Apply a multipoint baseline correction to ensure a flat, zero-level baseline across the entire spectrum, which is critical for accurate integration.
- **Signal Selection & Integration:**
  - **Analyte ((22S)-Budesonide):** Select a well-resolved, non-overlapping signal unique to the (22S) epimer. The anomeric proton at the C22 position is often a good candidate. A comprehensive 2D NMR analysis (like COSY and HSQC) can confirm signal assignments. [5][13]
  - **Internal Standard:** Integrate the pre-selected, sharp singlet from the IS.
  - **Integration Limits:** Set the integration limits manually for each peak, typically spanning a width of 20-50 times the signal's half-height width to encompass >99% of the peak area.[4]

## Calculation and Data Presentation

Using the qNMR equation provided earlier, the absolute quantity (purity) of **(22S)-Budesonide** can be calculated.

Example Calculation Data:

Parameter	Symbol	Analyte ((2S)-Budesonide)	Internal Standard (Maleic Acid)
Mass Weighed	m	15.25 mg	5.10 mg
Molar Mass	MW	430.53 g/mol [1]	116.07 g/mol
Number of Protons	N	1 (e.g., C22-H proton)	2 (olefinic protons)
Integral Area	I	1.00	2.55
Purity of IS	Purity_IS	-	99.9%

Plugging these values into the equation:

$$\text{Purity}_{(2S)\text{-Budesonide}} = (1.00 / 2.55) * (2 / 1) * (430.53 / 116.07) * (5.10 / 15.25) * 0.999$$

$\text{Purity}_{(2S)\text{-Budesonide}} = 0.975 = 97.5\%$  (This represents the purity of the (2S) epimer within the weighed Budesonide sample).

To find the percentage of the (2S) epimer in the Budesonide API, one would also quantify the (2R) epimer and calculate the ratio.

## Method Validation: A Trustworthy and Self-Validating System

The validation of this qNMR method should be performed in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[14][15]

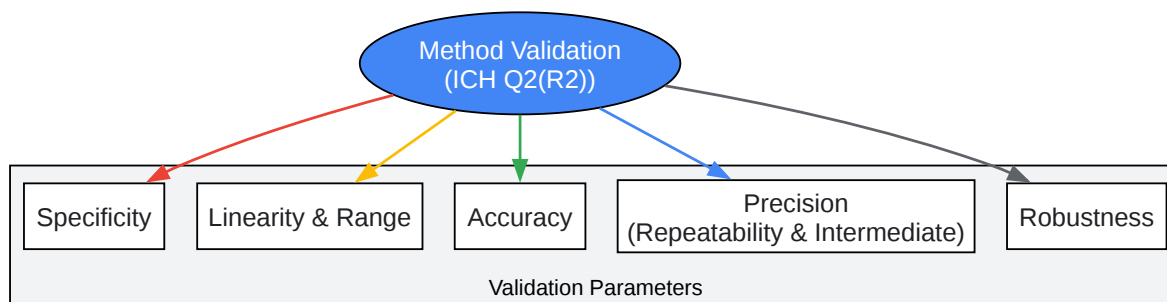


Diagram 2: qNMR Method Validation Workflow

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Diagram 2: qNMR Method Validation Workflow. Following ICH guidelines ensures the method is reliable and fit for its intended purpose.

1. Specificity: Demonstrate that the signals chosen for quantification of **(22S)-Budesonide** and the internal standard are free from interference from other epimers, impurities, or excipients. This is confirmed by analyzing placebo samples (excipients only) and impurity-spiked samples.

2. Linearity: The linearity of an NMR instrument is inherently excellent. However, it should be verified.

- Protocol: Prepare at least five samples with varying concentrations of Budesonide (e.g., from 70% to 130% of the target concentration) while keeping the internal standard concentration constant.[16]
- Acceptance Criterion: Plot the calculated mass of Budesonide vs. the actual weighed mass. The coefficient of determination ( $R^2$ ) should be  $\geq 0.999$ .

3. Accuracy: Accuracy is assessed by determining the agreement between the value measured by the qNMR method and a known true value.

- Protocol: Analyze a certified Budesonide reference material with a known epimer ratio. Alternatively, perform a spike-recovery experiment by adding a known mass of Budesonide to a placebo formulation.

- Acceptance Criterion: The recovery should be within 98.0% - 102.0%.
4. Precision: Precision measures the degree of scatter between a series of measurements.
- Protocol:
    - Repeatability: Analyze six independent samples, prepared by the same analyst on the same day with the same instrument.[16]
    - Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
  - Acceptance Criterion: The Relative Standard Deviation (RSD) should be  $\leq 2\%$ . For Budesonide API, an RSD of  $<0.2\%$  is achievable.[4]
5. Robustness: Investigate the method's reliability with respect to deliberate, small variations in method parameters, such as different relaxation delays (e.g., D1 = 10s vs. 12s) or different processing parameters. The results should remain unaffected.

## Conclusion

Quantitative  $^1\text{H-NMR}$  is a direct, accurate, and robust method for the absolute quantification of **(22S)-Budesonide** in both bulk API and pharmaceutical formulations. Its primary nature reduces the reliance on chromatographic reference standards and provides unambiguous, traceable results.[6][17] By carefully selecting an appropriate internal standard and solvent, and by optimizing data acquisition and processing parameters as detailed in this protocol, laboratories can achieve high-precision quantification that meets the stringent requirements of the pharmaceutical industry and regulatory bodies.

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